molecular formula C14H15NO4 B1521049 1-Boc-4-carboxyindole CAS No. 848444-79-1

1-Boc-4-carboxyindole

Cat. No. B1521049
CAS RN: 848444-79-1
M. Wt: 261.27 g/mol
InChI Key: HQSFITLRCKIRLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-4-carboxyindole, also known as 1-tert-Butoxycarbonylindole-4-carboxylic acid, is a chemical compound with the molecular formula C14H15NO4 . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of 1-Boc-4-carboxyindole can be achieved from carbon dioxide and 1H-Indole-1-carboxylic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .


Molecular Structure Analysis

The 1-Boc-4-carboxyindole molecule contains a total of 35 bonds. There are 20 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 (thio-) carbamate (aromatic), 1 hydroxyl group, and 1 Pyrrole .


Chemical Reactions Analysis

The Boc group in 1-Boc-4-carboxyindole is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible. tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

1-Boc-4-carboxyindole has a molecular weight of 261.27 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Histamine H3 Antagonists

1-Boc-4-carboxyindole: serves as a key intermediate in the synthesis of histamine H3 antagonists . These antagonists are crucial in the study of neurological disorders and have potential therapeutic applications for diseases such as Alzheimer’s, narcolepsy, and obesity. The compound’s carboxylic acid group allows for further functionalization, making it a versatile building block in medicinal chemistry.

Inhibitors of Human Reticulocyte 15-Lipoxygenase-1

Researchers utilize 1-Boc-4-carboxyindole in the development of selective inhibitors of human reticulocyte 15-lipoxygenase-1 . This enzyme is implicated in various inflammatory and hyperproliferative diseases. Inhibitors based on the indole scaffold can help in understanding the enzyme’s role and potentially lead to anti-inflammatory drugs.

Hedgehog Pathway Inhibitors

The compound is used to create inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway . Aberrant activation of this pathway is associated with several types of cancer. By inhibiting Gli1, researchers can explore therapeutic avenues for treating such malignancies.

SARS-CoV 3CL Proinhibitors

Amidst the ongoing research for antiviral agents, 1-Boc-4-carboxyindole has been employed in the synthesis of pyridinyl carboxylates that act as SARS-CoV 3CL proinhibitors . These compounds are studied for their potential to inhibit the main protease of the coronavirus, which is essential for viral replication.

CCR3 Membrane Binding Ligands

The indole derivative is a reactant for preparing substituted bipiperidinylmethyl amides, which serve as CCR3 membrane binding ligands . CCR3 is a chemokine receptor involved in allergic inflammatory responses, and targeting it can lead to new treatments for conditions like asthma and allergic rhinitis.

Histone Deacetylase Inhibitors

1-Boc-4-carboxyindole: is also a precursor for the synthesis of indole amide hydroxamic acids, potent inhibitors of histone deacetylases (HDACs) . HDAC inhibitors are a class of compounds that have shown promise in cancer therapy by inducing tumor cell growth arrest, differentiation, and apoptosis.

Safety and Hazards

The safety data sheet for 1-Boc-4-carboxyindole indicates that it has some level of acute toxicity . It is not intended for human or veterinary use.

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]indole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-8-7-9-10(12(16)17)5-4-6-11(9)15/h4-8H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSFITLRCKIRLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677964
Record name 1-(tert-Butoxycarbonyl)-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-carboxyindole

CAS RN

848444-79-1
Record name 1-(tert-Butoxycarbonyl)-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 4-benzyl 1-tert-butyl 1H-indole-1,4-dicarboxylate (6.37 g) and 10% palladium on carbon (964 mg) in MeOH (95.6 mL) and water (3.2 mL) was hydrogenated at 3.5 atm of hydrogen for 3.5 hours. The resulting mixture was filtered through a bed of celite and the filtrate was evaporated in vacuo. The residue was dissolved in chloroform (100 mL) and the solution was dried over anhydrous MgSO4, filtered and evaporated in vacuo. The residue was triturated with cold MeOH (20 mL) to give 1-(tert-butoxycarbonyl)-1H-indole-4-carboxylic acid (2.90 g) as a colorless crystals. The above filtrate was evaporated in vacuo and the residue was triturated with solvent (n-hexane:EtOAc=5:1, 12 mL) to afford 1-(tert-butoxycarbonyl)-1H-indole-4-carboxylic acid (1.31 g) as colorless crystals.
Name
4-benzyl 1-tert-butyl 1H-indole-1,4-dicarboxylate
Quantity
6.37 g
Type
reactant
Reaction Step One
Quantity
964 mg
Type
catalyst
Reaction Step One
Name
Quantity
95.6 mL
Type
solvent
Reaction Step One
Name
Quantity
3.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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